3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione
Overview
Description
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by a phenylmethylene group attached to a tetrahydro-2,5-pyrazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of phenylmethylene with tetrahydro-2,5-pyrazinedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylmethylidene)piperazine-2,5-dione
- 2,5-Piperazinedione, 3-(phenylmethylene)-, (E)- (9CI)
Uniqueness
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical properties and biological activities, making it valuable for various research applications .
Biological Activity
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione, with the CAS number 63822-72-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
The molecular formula of this compound is , and it has a molecular weight of approximately 194.20 g/mol. The compound features a pyrazinedione core, which is known for its reactivity and ability to participate in various biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.20 g/mol |
CAS Number | 63822-72-0 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects in vitro. In one study, it was found to induce apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
3. Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It could bind to receptors that mediate cellular responses to growth factors or stress signals.
These interactions often lead to downstream effects that alter cellular behavior, promoting apoptosis in cancer cells or reducing inflammation.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Antimicrobial Chemotherapy tested the antimicrobial activity of various derivatives of tetrahydro-pyrazinediones, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent . -
Cancer Cell Apoptosis :
In a laboratory investigation published in Cancer Letters, researchers treated breast cancer cell lines with varying concentrations of the compound. They observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage . -
Inflammation Reduction :
A study in Inflammation Research explored the anti-inflammatory effects of the compound on lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound at concentrations as low as 10 µM .
Properties
IUPAC Name |
(3E)-3-benzylidenepiperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRZIIBSVQJPB-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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